molecular formula C16H15NO4 B5725752 4-(2,5-dimethoxybenzoyl)benzamide

4-(2,5-dimethoxybenzoyl)benzamide

Cat. No. B5725752
M. Wt: 285.29 g/mol
InChI Key: OCAUWHQCLALNQC-UHFFFAOYSA-N
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Description

4-(2,5-dimethoxybenzoyl)benzamide, also known as DMBB, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. DMBB belongs to the class of benzamides and is synthesized through a multi-step process involving the condensation of 2,5-dimethoxybenzoic acid with benzoyl chloride.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxybenzoyl)benzamide is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes and signaling pathways that are involved in cell growth and survival. 4-(2,5-dimethoxybenzoyl)benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, 4-(2,5-dimethoxybenzoyl)benzamide can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
4-(2,5-dimethoxybenzoyl)benzamide has been found to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of angiogenesis. Additionally, 4-(2,5-dimethoxybenzoyl)benzamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 4-(2,5-dimethoxybenzoyl)benzamide is that it has been found to be relatively non-toxic and well-tolerated in animal studies. Additionally, 4-(2,5-dimethoxybenzoyl)benzamide has been found to have a low risk of drug-drug interactions. However, one limitation of 4-(2,5-dimethoxybenzoyl)benzamide is that it has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for research on 4-(2,5-dimethoxybenzoyl)benzamide. One area of interest is the development of 4-(2,5-dimethoxybenzoyl)benzamide analogs with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2,5-dimethoxybenzoyl)benzamide and to identify potential drug targets. Finally, clinical trials are needed to determine the safety and efficacy of 4-(2,5-dimethoxybenzoyl)benzamide in humans.
Conclusion
In conclusion, 4-(2,5-dimethoxybenzoyl)benzamide is a chemical compound that has potential applications in drug development, particularly in the treatment of cancer and neurological disorders. The synthesis of 4-(2,5-dimethoxybenzoyl)benzamide involves several steps, and the yield and purity can be improved through further purification. 4-(2,5-dimethoxybenzoyl)benzamide has been found to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and neuroprotective effects. While there are some limitations to the use of 4-(2,5-dimethoxybenzoyl)benzamide as a therapeutic agent, there are several potential future directions for research on this compound.

Synthesis Methods

The synthesis of 4-(2,5-dimethoxybenzoyl)benzamide involves several steps, including the condensation of 2,5-dimethoxybenzoic acid with benzoyl chloride in the presence of a base, followed by purification and recrystallization. The yield of 4-(2,5-dimethoxybenzoyl)benzamide is typically around 50%, and the purity can be increased through further purification.

Scientific Research Applications

4-(2,5-dimethoxybenzoyl)benzamide has been found to have potential applications in drug development, particularly in the treatment of cancer and neurological disorders. Studies have shown that 4-(2,5-dimethoxybenzoyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 4-(2,5-dimethoxybenzoyl)benzamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-(2,5-dimethoxybenzoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-12-7-8-14(21-2)13(9-12)15(18)10-3-5-11(6-4-10)16(17)19/h3-9H,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAUWHQCLALNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dimethoxybenzoyl)benzamide

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